4-fluoro-N'-(2-methylpropanoyl)benzohydrazide
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Overview
Description
4-fluoro-N’-(2-methylpropanoyl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The presence of a fluorine atom in the benzene ring enhances the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-(2-methylpropanoyl)benzohydrazide typically involves the reaction of 4-fluorobenzoyl chloride with 2-methylpropanoyl hydrazide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 4-fluoro-N’-(2-methylpropanoyl)benzohydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-(2-methylpropanoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
4-fluoro-N’-(2-methylpropanoyl)benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-(2-methylpropanoyl)benzohydrazide involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N’-(pyridin-2-ylmethylene)benzohydrazide: Known for its nonlinear optical properties and potential biological activities.
2-hydroxy-N’-(4-fluorobenzoyl)benzohydrazide: Synthesized using methyl salicylate and known for its potential inhibitory activity against HIV-integrase.
Uniqueness
4-fluoro-N’-(2-methylpropanoyl)benzohydrazide is unique due to the presence of the 2-methylpropanoyl group, which imparts distinct chemical and biological properties compared to other benzohydrazide derivatives
Properties
Molecular Formula |
C11H13FN2O2 |
---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
4-fluoro-N'-(2-methylpropanoyl)benzohydrazide |
InChI |
InChI=1S/C11H13FN2O2/c1-7(2)10(15)13-14-11(16)8-3-5-9(12)6-4-8/h3-7H,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
NSKPILFVRWTJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NNC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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